3,5-Dinitrosalicylic acid 3,5-Dinitrosalicylic acid 3,5-Dinitrosalicylic acid (DNS) is used in colorimetric determination of reducing sugars and to analyze glycosidase (glycoside hydrolase) activity by quantitation of enzymatically released reducing sugar. The dinitrosalicylic acid method has been compared to the Nelson-Somogi colorimetric method. 3,5-Dinitrosalicylic acid (DNS) has been used to stop the reaction in in vitro α-amylase inhibition study. It has also been used for the quantitation of enzymatically released reducing sugars.
3,5-dinitrosalicylic acid is a monohydroxybenzoic acid consisting of 2-hydroxybenzoic acid having nitro substituents at the 3- and 5-positions. It is used in colorimetric testing for the presence of free carbonyl groups (C=O) in reducing sugars. It has a role as a hapten. It is a C-nitro compound and a monohydroxybenzoic acid. It derives from a salicylic acid.
Brand Name: Vulcanchem
CAS No.: 609-99-4
VCID: VC0516013
InChI: InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12)
SMILES: C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C7H4N2O7
Molecular Weight: 228.12 g/mol

3,5-Dinitrosalicylic acid

CAS No.: 609-99-4

Cat. No.: VC0516013

Molecular Formula: C7H4N2O7

Molecular Weight: 228.12 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,5-Dinitrosalicylic acid - 609-99-4

Specification

CAS No. 609-99-4
Molecular Formula C7H4N2O7
Molecular Weight 228.12 g/mol
IUPAC Name 2-hydroxy-3,5-dinitrobenzoic acid
Standard InChI InChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12)
Standard InChI Key LWFUFLREGJMOIZ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]
Appearance Solid powder
Melting Point 170.0 °C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

DNSA, systematically named 2-hydroxy-3,5-dinitrobenzoic acid, features a benzene ring substituted with hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups at positions 2, 3, and 5, respectively . Its molecular weight is 228.116 g/mol, with the following chemical identifiers :

PropertyValue
CAS Registry Number609-99-4
EC Number210-204-3
Molecular FormulaC₇H₄N₂O₇
InChI KeyLWFUFLREGJMOIZ-UHFFFAOYSA-N

Solubility and Stability

Synthesis and Production

Nitration of Salicylic Acid

The primary synthesis route involves nitrating salicylic acid (C₇H₆O₃) with concentrated nitric acid (HNO₃) under controlled conditions . This electrophilic substitution reaction introduces nitro groups at the 3- and 5-positions of the aromatic ring, yielding DNSA as a yellow crystalline solid.

Industrial-Scale Manufacturing

While laboratory-scale synthesis is straightforward, industrial production requires precise temperature control to avoid over-nitration or byproduct formation. Post-synthesis purification steps, including recrystallization from ethanol, ensure ≥99% purity for analytical applications .

Applications in Biochemical and Industrial Contexts

Quantification of Reducing Sugars

DNSA’s most widespread use lies in the colorimetric determination of reducing sugars (e.g., glucose, fructose). In alkaline conditions, DNSA reacts with the carbonyl group of reducing sugars to form 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm . This method, despite its simplicity, has been employed in:

  • Blood glucose monitoring: Early protocols used DNSA to estimate carbohydrate levels in clinical samples .

  • Food science: Lindsay (1973) optimized DNSA-based assays for quantifying reducing sugars in potatoes, overcoming limitations of picric acid methods .

Industrial and Pharmaceutical Uses

As a chemical intermediate, DNSA contributes to synthesizing:

  • Agrochemicals: Nitro-substituted aromatic compounds serve as precursors for herbicides and pesticides.

  • Pharmaceuticals: DNSA derivatives are explored for antimicrobial and anticancer properties .

Analytical Methodologies and Protocols

Standard DNSA Assay Procedure

A typical protocol involves:

  • Mixing DNSA reagent (1% w/v in 0.4 M NaOH) with the sample.

  • Boiling the mixture for 5–15 minutes to accelerate reduction.

  • Measuring absorbance at 540 nm against a calibration curve .

Limitations and Interferences

While cost-effective, DNSA assays may yield false positives from:

  • Uric acid and creatinine in urine samples.

  • Ascorbic acid and glutathione in biological tissues .

Hazard CategoryGHS CodePrecautionary Measures
Acute oral toxicityH302Avoid ingestion; use PPE
Serious eye damageH318Wear safety goggles

Recent Research and Innovations

Proton-Transfer Compounds

Smith et al. (2002) characterized DNSA’s proton-transfer complexes with aliphatic amines (e.g., methylamine, ethylenediamine), revealing diverse hydrogen-bonding networks. These complexes have potential in crystal engineering and supramolecular chemistry .

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